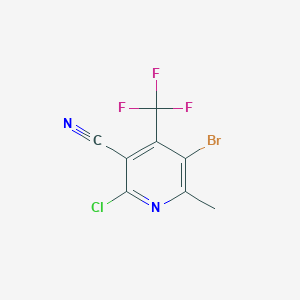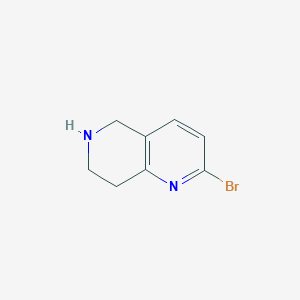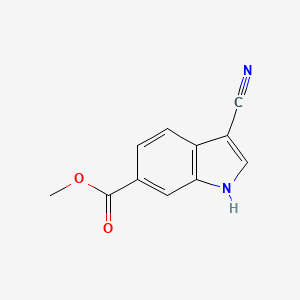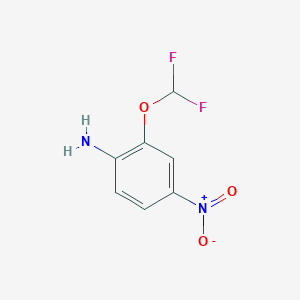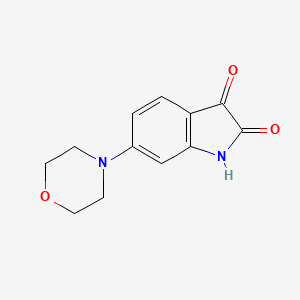
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-(Morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, commonly referred to as 6-MID, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole-2,3-dione, and has been found to have various biochemical and physiological effects. Additionally, the advantages and limitations of 6-MID for lab experiments will be discussed, as well as future directions for research.
Scientific Research Applications
Chemical Structure and Molecular Interactions
Research on related compounds such as 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione revealed insights into molecular structures and interactions. These compounds, including a morpholin ring and an indole heterocycle, have been studied using X-ray single crystal diffraction analysis, showing strong hydrogen bonding and framework structures (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
A study on derivatives of 1H-indole-2,3-dione, including morpholinomethyl variants, found significant antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing antituberculosis drugs (Karalı et al., 2007).
C-C and C-N Bonds Formation
A method involving iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, including 4-(1H-indol-2-yl)morpholines, was demonstrated. This approach is significant for synthesizing bioactive compounds (Li et al., 2011).
Antimicrobial Activity
A novel cyclodepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, showed antimicrobial activity against various bacterial strains, including Escherichia coli, illustrating its potential in pharmacological applications (Yancheva et al., 2012).
Cytotoxicity Evaluation
Research on 5-nitro-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showed potential in cancer treatment due to their cytotoxic effects against various human tumor cell lines (Karalı, 2002).
Synthesis and Chemical Transformations
6-(Morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, a related compound, was synthesized effectively, demonstrating the potential for creating structures with pharmacological activity (Kravchenko et al., 2006).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects
Cyclodidepsipeptides, including morpholine-diones, exhibited inhibitory activity against xanthine oxidase and significant anti-inflammatory response, indicating their therapeutic potential in conditions like gout (Šmelcerović et al., 2013).
Anticorrosion and Antibacterial Properties
1-(Morpholinomethyl)indoline-2,3-dione was studied for its inhibitory action on corrosion of metals and showed antibacterial properties, suggesting its utility in materials science (Miao, 2014).
Field-Effect Transistor Applications
Compounds like 3,7-diphenylpyrrolo[2,3-f]indole-2,6(1H,5H)-dione, related to the 1H-indole-2,3-dione structure, were investigated for use in organic field-effect transistors (OFETs), demonstrating the potential of such compounds in electronic applications (Zhang et al., 2017).
properties
IUPAC Name |
6-morpholin-4-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUJTIWKDSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



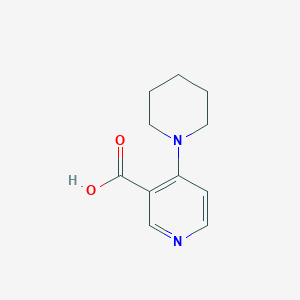
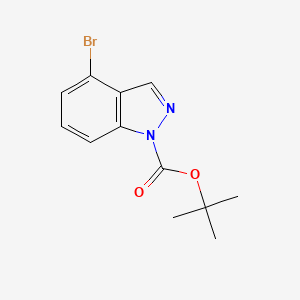
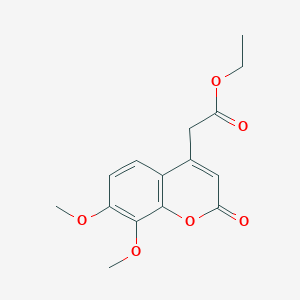
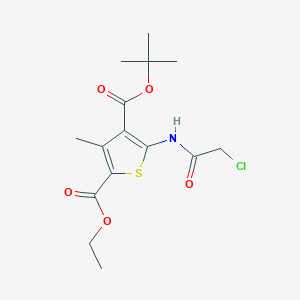
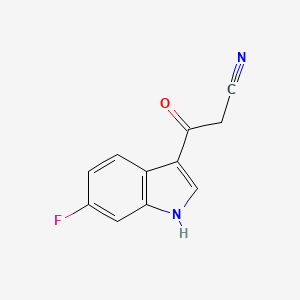
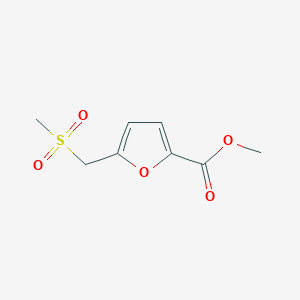
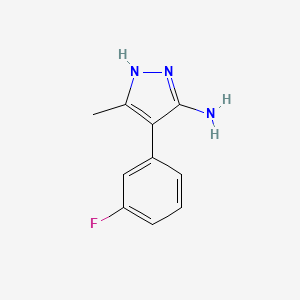
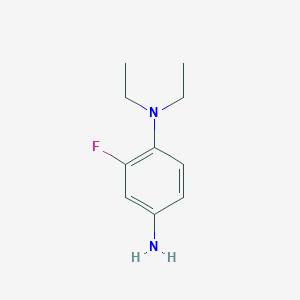
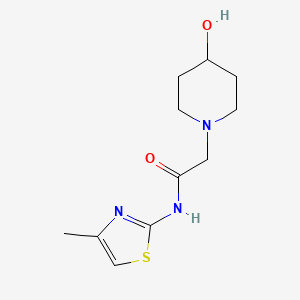
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)
